(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a chlorination reaction, while the furan ring can be synthesized via a cyclization reaction. The methoxyphenyl group is usually added through a methoxylation process. The final step involves the formation of the amide bond, which can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include furan-2,3-dione from oxidation, aniline derivatives from reduction, and various substituted chlorophenyl compounds from substitution reactions.
Scientific Research Applications
(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-methoxyphenyl)prop-2-enamide include:
- 2-Chloro-4-fluorophenol
- Allylamine
- Various carbonyl compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-15-10-8-14(9-11-15)23-21(26)19(13-16-5-4-12-28-16)24-20(25)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALVKPHQYUOMLC-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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